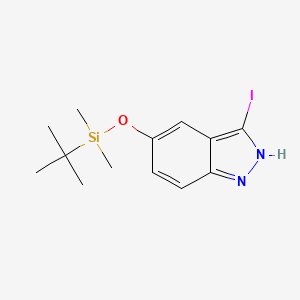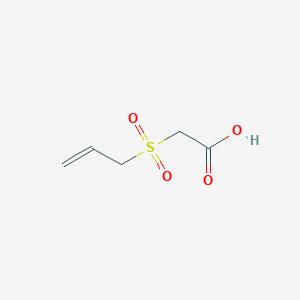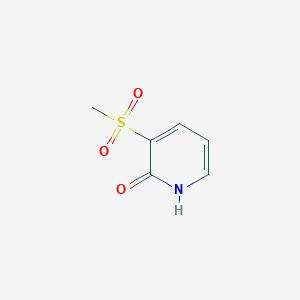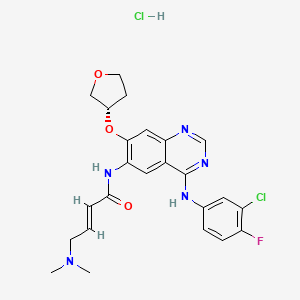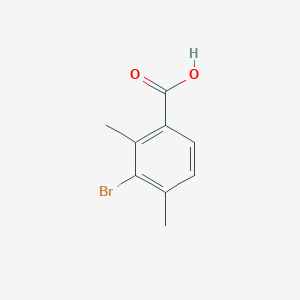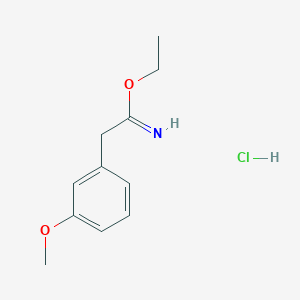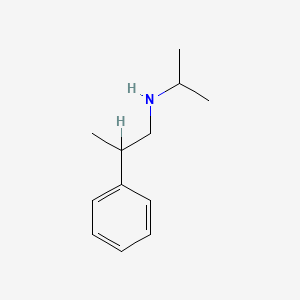
(2-Phenylpropyl)(propan-2-yl)amine
Übersicht
Beschreibung
“(2-Phenylpropyl)(propan-2-yl)amine” is a chemical compound that has been studied for its potential applications in various fields . It is also known as “(2-methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride” with a CAS Number: 1989672-75-4 . It is a valuable intermediate in the chemical industry .
Synthesis Analysis
The synthesis of “(2-Phenylpropyl)(propan-2-yl)amine” has been explored using transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Molecular Structure Analysis
The molecular formula of “(2-Phenylpropyl)(propan-2-yl)amine” is C12H19N . The average mass is 177.286 Da . The structure of this compound includes a phenyl group attached to a propyl group, and a propan-2-yl group attached to an amine group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Phenylpropyl)(propan-2-yl)amine” include a molecular weight of 227.78 . It has a density of 0.9±0.1 g/cm3 and a boiling point of 243.7±9.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure Drug-like Compounds
“(2-Phenylpropyl)(propan-2-yl)amine” can be used in the synthesis of enantiopure drug-like compounds . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Development of Multifunctional Materials
Amines, such as “(2-Phenylpropyl)(propan-2-yl)amine”, can be used in the design and synthesis of multifunctional materials . These include stimuli-responsive polymers, self-healing materials, and smart surfaces, which have applications in advanced materials science, including robotics, sensing, and drug delivery .
Production of Chiral Amines
“(2-Phenylpropyl)(propan-2-yl)amine” can be used in the production of chiral amines . Chiral amines are constituents in approximately 40% of all active pharmaceutical ingredients and are also used as resolving agents for the separation of enantiomers .
Treatment of Various Diseases
Compounds containing both enantiomers of amphetamine and related compounds (1-arylpropan-2-amines) exist for the treatment of obesity, Parkinson’s disease, narcolepsy, attention deficit hyperactivity disorder, and benign prostatic hyperplasia . “(2-Phenylpropyl)(propan-2-yl)amine” could potentially be used in the synthesis of these compounds .
Improvement of Cognitive Function
L-amphetamine, a compound similar to “(2-Phenylpropyl)(propan-2-yl)amine”, has been reported to improve cognitive function in multiple sclerosis patients . Therefore, “(2-Phenylpropyl)(propan-2-yl)amine” could potentially be used in research related to cognitive function improvement .
Synthesis of Novel Disubstituted 1-Phenylpropan-2-amines
“(2-Phenylpropyl)(propan-2-yl)amine” can be used in the synthesis of novel disubstituted 1-phenylpropan-2-amines . These novel compounds could potentially have various applications in pharmaceuticals and other fields .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of (2-Phenylpropyl)(propan-2-yl)amine is transaminases (TAs) . Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to an alpha-keto acid. They play a crucial role in the metabolism of amino acids.
Mode of Action
(2-Phenylpropyl)(propan-2-yl)amine interacts with its target, the transaminases, through a process known as transamination . This process involves the transfer of an amino group from an amino acid to a keto acid, resulting in the formation of a new amino acid. The compound’s interaction with transaminases results in the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Biochemical Pathways
The biochemical pathway primarily affected by (2-Phenylpropyl)(propan-2-yl)amine is the amino acid metabolism . This compound, through its interaction with transaminases, influences the synthesis of amino acids, particularly the formation of disubstituted 1-phenylpropan-2-amine derivatives .
Result of Action
The result of (2-Phenylpropyl)(propan-2-yl)amine’s action is the production of disubstituted 1-phenylpropan-2-amine derivatives . These derivatives are produced with high conversion rates and enantiomeric excess . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Eigenschaften
IUPAC Name |
2-phenyl-N-propan-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)13-9-11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRSCWSJSHLFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpropyl)(propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



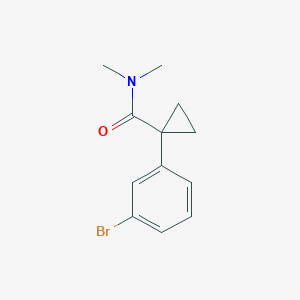
![tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B3094014.png)

![Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether](/img/structure/B3094027.png)
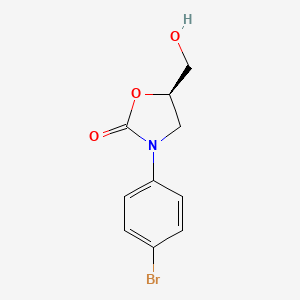
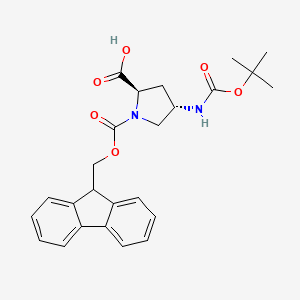
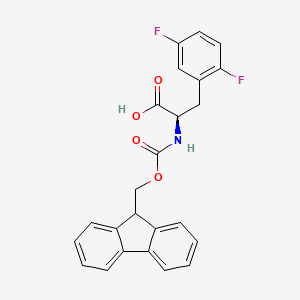
![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)
